molecular formula C23H26N4O4S B2931256 N1-(2-(1H-indol-3-yl)ethyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide CAS No. 896268-88-5

N1-(2-(1H-indol-3-yl)ethyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Cat. No.: B2931256
CAS No.: 896268-88-5
M. Wt: 454.55
InChI Key: AGXABQKHKKOGTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(1H-Indol-3-yl)ethyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a synthetically designed oxalamide derivative intended for research and development purposes. This compound features a molecular structure that incorporates both an indole moiety, a common feature in many biologically active molecules , and a phenylsulfonyl-protected pyrrolidine group. The integration of these pharmacophores makes it a compound of interest for further investigation in medicinal chemistry and drug discovery. While specific biological data for this exact molecule is not widely published in the available literature, its structural components are associated with significant research value. Indole derivatives are frequently studied for their interactions with various cellular targets and have shown potential in areas such as kinase inhibition, which is a key pathway in disease research . The oxalamide functional group is known to serve as a versatile linker that can influence molecular conformation and binding properties. Researchers may find this compound useful as a building block for synthesizing more complex structures or as a biochemical probe to explore new therapeutic pathways. The precise mechanism of action for this compound is yet to be fully characterized and is an area for further scientific inquiry. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Please note that stock availability for this specific compound may be limited, and sourcing may require direct inquiry or custom synthesis services .

Properties

IUPAC Name

N'-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N-[2-(1H-indol-3-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4S/c28-22(24-13-12-17-15-25-21-11-5-4-10-20(17)21)23(29)26-16-18-7-6-14-27(18)32(30,31)19-8-2-1-3-9-19/h1-5,8-11,15,18,25H,6-7,12-14,16H2,(H,24,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGXABQKHKKOGTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)CNC(=O)C(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(1H-indol-3-yl)ethyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Synthesis

The compound features an indole moiety and a pyrrolidine ring, which are known for their diverse pharmacological properties. The synthesis typically involves the condensation of amines with oxalic acid derivatives, utilizing techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm structural integrity and purity.

Anticancer Properties

Preliminary studies indicate that compounds similar to this compound exhibit significant anticancer effects. The indole structure is often associated with the inhibition of protein kinases and modulation of signaling pathways involved in cell proliferation and apoptosis.

Mechanisms of Action:

  • Cell Cycle Arrest: Some studies have shown that related compounds induce cell apoptosis in a dose-dependent manner and can arrest cells in the G2/M phase of the cell cycle .
  • Inhibition of Tubulin Polymerization: Certain derivatives have been identified as potential tubulin polymerization inhibitors, which is critical for cancer cell division .

Antimicrobial Activity

Research has also explored the antimicrobial properties of similar indole-based compounds. For instance, indole derivatives have demonstrated activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals notable differences in biological activities:

Compound NameStructural FeaturesBiological Activity
IndomethacinIndole ring; carboxylic acidAnti-inflammatory
Gleevec (Imatinib)Pyrimidine; sulfonamideTyrosine kinase inhibitor
OlaparibIndole; nitrogen-containing heterocyclesPARP inhibitor for cancer

The unique dual functionality provided by both indole and pyrrolidine components in this compound may enhance its therapeutic efficacy compared to other compounds targeting single pathways.

Case Studies and Research Findings

Recent studies have focused on evaluating the biological activity of related compounds through various assays:

  • Antiproliferative Assays: Compounds were tested against HeLa, MCF-7, and HT-29 cancer cell lines. Some exhibited IC50 values as low as 0.34 µM, indicating potent antiproliferative effects .
  • Microbial Inhibition Tests: A specific derivative showed a minimum inhibitory concentration (MIC) of 0.98 µg/mL against MRSA, highlighting its potential as an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

2.1 Antiviral Oxalamides
  • BNM-III-170 (): Structure: Contains a guanidinomethyl-dihydroindenyl group and a 4-chloro-3-fluorophenyl moiety. Activity: Acts as a CD4-mimetic HIV entry inhibitor. Key Difference: The target compound’s indole group may offer alternative receptor-binding properties compared to BNM-III-170’s fluorophenyl and guanidine groups.
  • Compound 15 (): Structure: N1-(4-chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide. Activity: Targets the CD4-binding site of HIV-1.
2.2 Umami Flavoring Oxalamides
  • S336 (): Structure: N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide.
  • S5456 ():

    • Structure: N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide.
    • Activity: Inhibits CYP3A4 by 51% at 10 µM.
    • Relevance: Highlights the impact of substituents (e.g., dimethoxy vs. phenylsulfonyl) on enzyme inhibition, suggesting the target compound requires CYP screening .

Structural and Functional Analysis

Parameter Target Compound S336 (Umami Agent) Compound 15 (Antiviral)
Core Structure Oxalamide Oxalamide Oxalamide
Key Substituents Indole-ethyl, phenylsulfonyl-pyrrolidine Dimethoxybenzyl, pyridyl-ethyl Chlorophenyl, hydroxyethyl-thiazole, pyrrolidine
Bioactivity Hypothesized antiviral/CNS activity Umami flavor enhancement HIV entry inhibition
Metabolism Likely stable sulfonamide; potential CYP interactions No amide hydrolysis; rapid hepatocyte metabolism Not reported
Safety Profile Unknown; sulfonamides may pose idiosyncratic toxicity risks GRAS status (FAO/WHO) Not reported

Q & A

Q. Table 1: Example DoE Parameters for Yield Optimization

FactorRange TestedOptimal Condition
SolventDMF, THF, DCMDMF
Temp.0–40°C25°C
CatalystEDC, DCCEDC/HOBt

Advanced: How can computational methods predict the reactivity of intermediates in the synthesis of this compound?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) can model transition states and intermediate stability. For example:

  • Reaction path analysis : Use software like Gaussian or ORCA to simulate the energy barriers of sulfonamide formation or oxalamide coupling steps .
  • Solvent effects : COSMO-RS models predict solvation energies to guide solvent selection .
  • Machine learning : Train models on existing oxalamide reaction datasets to predict optimal conditions for new derivatives .

Basic: What spectroscopic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

  • NMR : 1H/13C NMR to confirm indole (δ 7.0–7.5 ppm), sulfonamide (δ 3.1–3.5 ppm), and oxalamide (δ 2.8–3.0 ppm) groups. 2D NMR (e.g., HSQC) resolves overlapping signals .
  • MS : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ ion).
  • XRD : Single-crystal X-ray diffraction confirms stereochemistry, particularly for the pyrrolidine sulfonyl group .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Methodological Answer:

  • Core modifications : Compare analogs (e.g., indole vs. tetrahydroquinoline substitutions) to assess bioactivity changes .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with sulfonamide).
  • In vitro assays : Test cytotoxicity (MTT assay) and target binding (SPR) for analogs with varied substituents .

Q. Table 2: SAR Parameters for Analog Design

Modification SiteBiological Impact
Indole substitutionAffinity for serotonin receptors
Sulfonamide groupSolubility and metabolic stability
Pyrrolidine ringConformational flexibility

Basic: What in vitro assays are suitable for initial biological screening of this compound?

Methodological Answer:

  • Anticancer activity : MTT assay using cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition).
  • Membrane permeability : Caco-2 cell monolayer model for intestinal absorption .

Advanced: How can conflicting biological data (e.g., cytotoxicity vs. therapeutic efficacy) be resolved?

Methodological Answer:

  • Dose-response analysis : Use nonlinear regression to determine IC50 and therapeutic windows.
  • Mechanistic studies : RNA-seq or proteomics to identify off-target effects.
  • Cross-species validation : Test in zebrafish or murine models to confirm translatability .

Basic: What analytical methods are used for purity assessment and impurity profiling?

Methodological Answer:

  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm).
  • Impurity identification : LC-MS/MS compares retention times and fragmentation patterns with reference standards (e.g., USP guidelines) .

Q. Table 3: Common Impurities and Detection Methods

Impurity TypeDetection Method
Unreacted indoleHPLC (tR = 5.2 min)
Sulfonamide byproductsLC-MS/MS (m/z 320.1)

Advanced: How can process parameters be scaled from lab to pilot plant for this compound?

Methodological Answer:

  • Kinetic studies : Determine rate constants (e.g., Arrhenius equation) to adjust temperature/pressure for larger reactors .
  • Membrane separation : Use nanofiltration to remove unreacted intermediates during continuous flow synthesis .
  • Quality by Design (QbD) : Define critical quality attributes (CQAs) for regulatory compliance .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

  • PPE : Gloves (nitrile), lab coat, and eye protection (GHS Category 2A for eye irritation) .
  • Ventilation : Use fume hoods due to potential respiratory toxicity (H335) .

Advanced: How can metabolomics identify degradation pathways of this compound in biological systems?

Methodological Answer:

  • Stable isotope labeling : Track metabolites using 13C/15N-labeled compound.
  • Mass spectrometry imaging (MSI) : Localize metabolites in tissue sections.
  • Pathway analysis : Software like MetaboAnalyst maps degradation to known pathways (e.g., cytochrome P450 oxidation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.